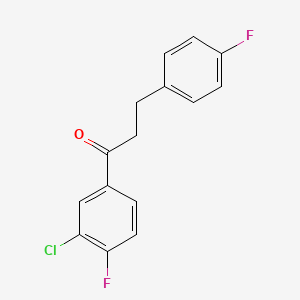

3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone

描述

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The structural identity of this compound is definitively established through its Chemical Abstracts Service registry number 898768-49-5, which serves as the unique identifier for this specific molecular entity. The compound possesses a molecular formula of C₁₅H₁₁ClF₂O, indicating the presence of fifteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two fluorine atoms, and one oxygen atom within its molecular framework. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-1-propanone, which precisely describes the structural arrangement and substitution pattern.

The structural architecture consists of a central propanone backbone linking two distinct aromatic ring systems, each bearing specific halogen substitutions that define the compound's unique chemical identity. The first aromatic ring features chlorine substitution at the 3-position and fluorine substitution at the 4-position, while the second aromatic ring carries a single fluorine substituent at the 4-position. This substitution pattern creates a molecule with asymmetric electronic distribution, where the combined effects of chlorine and fluorine substituents on one ring interact with the single fluorine substituent on the opposing ring through the intervening propanone bridge.

The molecular geometry exhibits characteristics typical of aromatic ketones, with the carbonyl group serving as the central electron-accepting functionality that influences the overall electronic behavior of the molecule. The aromatic rings maintain their planar configurations while the propyl chain connecting them provides flexibility in molecular conformation. The halogen substituents adopt positions that minimize steric hindrance while maximizing their electronic influence on the aromatic systems, contributing to the compound's overall stability and reactivity profile.

Historical Development and Discovery Context

The development of this compound emerged from the broader research efforts in halogenated aromatic chemistry that gained prominence during the latter half of the twentieth century. The synthesis and characterization of this compound represents part of systematic investigations into multi-halogenated propiophenone derivatives, where researchers sought to understand how different combinations of halogen substituents would influence molecular properties and potential applications. The compound's creation followed established methodologies for aromatic ketone synthesis, particularly those involving electrophilic aromatic substitution reactions that had been refined through decades of organic chemistry research.

The historical context of this compound's development is closely tied to advances in fluorine chemistry, which experienced significant growth as researchers recognized the unique properties that fluorine substitution could impart to organic molecules. The incorporation of multiple fluorine atoms into aromatic systems became an area of intense investigation as scientists discovered that fluorine's high electronegativity and small atomic radius could dramatically alter molecular behavior. The combination of chlorine and fluorine substituents in a single molecule represented an extension of these investigations, allowing researchers to study how different halogens might interact within the same molecular framework.

The synthetic approaches used to prepare this compound likely evolved from classical Friedel-Crafts acylation methodologies, which had been established as reliable methods for introducing acyl groups into aromatic systems. The specific substitution patterns achieved in this compound would have required careful selection of starting materials and reaction conditions to ensure regioselective introduction of halogen substituents. The successful synthesis of this compound contributed to the growing understanding of how multiple halogen substituents could be incorporated into aromatic systems while maintaining molecular stability and desired reactivity patterns.

Physical Properties and Molecular Specifications

The physical characteristics of this compound reflect the influence of its halogen substituents on molecular behavior and intermolecular interactions. The compound presents as an off-white solid under standard conditions, with a molecular weight of 280.7 grams per mole. Commercial preparations typically achieve purity levels of 97% or higher, indicating the feasibility of obtaining this compound in high-purity form through established synthetic methodologies. The solid-state appearance suggests ordered crystalline packing arrangements that are likely stabilized through intermolecular interactions involving the halogen substituents and carbonyl functionality.

Predictive computational models indicate that the compound exhibits a boiling point of approximately 392.5 degrees Celsius, with an associated uncertainty of plus or minus 42.0 degrees Celsius, reflecting the challenges inherent in accurately predicting the physical properties of complex halogenated molecules. The density is estimated at 1.284 grams per cubic centimeter, with an uncertainty of plus or minus 0.06 grams per cubic centimeter, suggesting a relatively dense molecular packing arrangement that is consistent with the presence of heavy halogen atoms. These predicted values provide valuable guidance for experimental work while acknowledging the limitations of computational approaches in precisely determining physical properties.

The molecular specifications demonstrate the compound's stability under ambient conditions, as evidenced by its classification as non-hazardous for shipping purposes. This stability likely arises from the electronic stabilization provided by the halogen substituents, which can participate in various intermolecular interactions that enhance molecular cohesion. The combination of chlorine and fluorine atoms creates opportunities for halogen bonding interactions, which have become increasingly recognized as important factors in determining the physical properties of halogenated compounds.

Significance in Halogenated Aromatic Chemistry

The significance of this compound in halogenated aromatic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of how multiple halogen substituents can be strategically incorporated into aromatic systems. The compound serves as a valuable model for understanding the electronic effects that result from combining different types of halogen substituents within a single molecular framework. The presence of both chlorine and fluorine atoms allows researchers to study how these electron-withdrawing groups interact and influence overall molecular behavior through both inductive and resonance mechanisms.

The compound's structure provides insights into the principles governing electrophilic aromatic substitution reactions, particularly those involving halogenated substrates. The positioning of halogen substituents on the aromatic rings influences the reactivity patterns that would be observed in subsequent chemical transformations, with electron-withdrawing groups typically deactivating the aromatic system toward further electrophilic attack while directing incoming substituents to specific positions. The study of such compounds contributes to the fundamental understanding of how substituent effects operate in complex aromatic systems where multiple electronic influences compete and interact.

Within the broader context of halogenated aromatic chemistry, this compound represents an important class of molecules that bridge the gap between simple halogenated aromatics and more complex pharmaceutical intermediates. The successful synthesis and characterization of multi-halogenated propiophenones like this compound demonstrate the feasibility of preparing structurally sophisticated molecules that incorporate multiple functional groups while maintaining chemical stability. These achievements have implications for the development of new synthetic methodologies and the design of molecules with specific electronic and physical properties.

The compound also contributes to the understanding of structure-property relationships in halogenated aromatic systems, providing data that can inform the design of new molecules with desired characteristics. The combination of experimental observations and theoretical predictions for this compound helps validate computational approaches used to predict the properties of similar halogenated molecules, thereby advancing the field's ability to design new compounds with targeted properties before undertaking expensive and time-consuming synthetic efforts.

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-13-9-11(4-7-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCBMJGAEZQBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644586 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-49-5 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation

The predominant synthetic route to 3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone involves a Friedel-Crafts acylation reaction. This method entails the acylation of 4-fluorobenzene with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3) , under strictly anhydrous conditions to avoid hydrolysis of the acyl chloride.

-

- 3-chloro-4-fluorobenzoyl chloride (acyl chloride)

- 4-fluorobenzene (aromatic substrate)

- Aluminum chloride (Lewis acid catalyst)

-

- Anhydrous environment

- Controlled temperature (often ambient to slightly elevated, depending on scale)

- Stirring to ensure homogeneous mixing

- Reaction time typically several hours until completion monitored by chromatographic techniques

-

- Formation of the acylium ion intermediate from the acyl chloride and AlCl3

- Electrophilic aromatic substitution on 4-fluorobenzene to yield the ketone product

This method yields the target propiophenone derivative with high selectivity and purity when optimized properly.

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the mainstay, related compounds have been synthesized via alternative routes involving:

- Reaction of 4-fluorobenzaldehyde with chloroacetone in the presence of a base (e.g., sodium hydroxide) to generate intermediates that can be further elaborated to the target compound.

- Chlorination of propiophenone derivatives using chlorine gas in the presence of aluminum chloride as a catalyst and solvents like 1,2-dichloroethane to introduce chloro substituents selectively. This method is more relevant for preparing 3'-chloropropiophenone but can be adapted for related compounds.

Industrial Production Methods

In industrial contexts, the synthesis of this compound is adapted for scale and efficiency:

- Continuous Flow Reactors: These systems provide enhanced mixing and heat transfer, leading to improved reaction control, higher yields, and consistent product quality.

- Automated Parameter Control: Temperature, reagent feed rates, and reaction times are precisely regulated to optimize reaction kinetics and minimize by-products.

- Purification: Post-reaction, the crude product undergoes quenching (often with ice water), phase separation, drying (e.g., with anhydrous sodium sulfate), filtration, and distillation or recrystallization to achieve high purity (≥97%).

Data Table: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Acyl chloride | 3-chloro-4-fluorobenzoyl chloride | Prepared or purchased |

| Aromatic substrate | 4-fluorobenzene | Excess often used to drive reaction |

| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |

| Solvent | Anhydrous dichloromethane or similar | Maintains anhydrous conditions |

| Temperature | 0°C to 25°C (ambient) | Controlled to avoid side reactions |

| Reaction time | 4 to 8 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with ice water, extraction, drying | To remove catalyst and impurities |

| Yield | Typically 80-90% | Dependent on scale and purity |

| Purity | ≥97% | Confirmed by NMR, HPLC, or GC-MS |

Research Findings and Notes

- The presence of both chloro and fluoro substituents on the phenyl rings influences the electronic properties and reactivity during acylation, requiring careful control of reaction conditions to prevent poly-substitution or side reactions.

- Industrial processes emphasize solvent choice and catalyst recovery to minimize environmental impact, with solvents like 1,2-dichloroethane favored for their ability to dissolve reagents and moderate corrosivity.

- The compound’s synthesis is closely related to methods used for other substituted propiophenones, with modifications in substituent positioning and halogen type affecting reaction kinetics and product isolation.

- Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and chromatographic purity assessments to confirm structure and purity.

Comparative Notes on Related Preparations

| Compound | Synthetic Approach | Key Differences |

|---|---|---|

| This compound | Friedel-Crafts acylation with 3-chloro-4-fluorobenzoyl chloride and 4-fluorobenzene | Dual halogen substitution requires strict anhydrous conditions |

| 3'-Chloro-3-(4-fluorophenyl)propiophenone | Reaction of 4-fluorobenzaldehyde with chloroacetone + base | Different intermediate and base catalysis |

| 3'-Chloropropiophenone | Chlorination of propiophenone with Cl2 and AlCl3 catalyst | Chlorination step with solvent orange 2A (1,2-dichloroethane) |

化学反应分析

Types of Reactions

3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)benzoic acid.

Reduction: Formation of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propanol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the chlorine and fluorine groups facilitates substitution reactions.

- Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or reduced to yield alcohols, making it versatile for synthetic applications .

Biology

The compound has been studied for its potential biological activities , particularly in the following areas:

- Antimicrobial Activity : Derivatives of fluorinated propiophenones have shown significant antimicrobial properties against various bacterial strains and fungi. The halogen substituents enhance their ability to penetrate microbial cell membranes, increasing efficacy.

- Anticancer Potential : Research indicates that fluorinated compounds can inhibit cancer cell proliferation and induce apoptosis. Studies have demonstrated that similar structures can interfere with critical signaling pathways involved in tumor growth, suggesting a promising avenue for anticancer drug development .

-

Mechanisms of Action :

- Enzymatic Inhibition : Compounds like this compound may inhibit enzymes essential for cancer cell survival.

- Reactive Oxygen Species Generation : Increased oxidative stress can lead to cell death, a mechanism exploited in cancer therapy.

- Cell Cycle Disruption : By interfering with normal cell cycle progression, these compounds can effectively halt cancer cell proliferation .

Medicine

In medicinal chemistry, this compound is being investigated for its potential use in developing new pharmaceuticals, particularly in anti-inflammatory and anticancer agents. Its unique structure may provide specific interactions with biological targets, enhancing drug efficacy and specificity .

作用机制

The mechanism of action of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key structural and physical properties of 3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone with similar compounds:

Key Findings from Comparative Studies

Substituent Effects on Geometry and Reactivity

- Halogen vs. Methoxy Groups: Replacement of the 4-fluorophenyl group with a 3-methoxyphenyl group (e.g., 898774-90-8) reduces steric hindrance and increases solubility due to the polar methoxy group . However, halogenated analogs exhibit higher thermal stability, as seen in the elevated boiling point (424°C) of the methoxy variant compared to non-halogenated chalcones .

- Dihedral Angles in Chalcones : In chalcone derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26°, influenced by substituent position. The 3'-Cl and 4'-F substituents in the target compound likely induce greater torsional strain, affecting crystallinity and intermolecular interactions .

生物活性

3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone (CAS Number: 898768-49-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₁ClF₂O

- Molecular Weight : 280.7 g/mol

- Physical State : Off-white solid

- Purity : ≥97% .

Synthesis

The compound is typically synthesized through Friedel-Crafts acylation, involving the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method allows for efficient production under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing viability. For example, studies have shown a significant reduction in cell growth in specific bacterial strains when exposed to this compound at varying concentrations .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays using human cancer cell lines have shown that treatment with the compound leads to increased rates of apoptosis, as evidenced by the activation of caspases and changes in mitochondrial membrane potential .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation .

Case Studies

常见问题

Q. What are the optimal synthetic routes for 3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone, and how can regioselectivity be controlled?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloroacetyl chloride reacts with 4-fluorophenyl precursors under Lewis acid catalysis (e.g., AlCl₃). Regioselectivity is influenced by substituent electronic effects: the electron-withdrawing fluorine and chlorine groups direct acylation to the para position. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like over-acylated derivatives . For higher purity (>98%), recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can the purity and structural identity of this compound be validated?

Analytical techniques include:

- HPLC-MS : To confirm molecular weight (MW 216.61 g/mol) and detect impurities (<2% by area normalization) .

- NMR : ¹H NMR (CDCl₃) shows distinct signals for aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ 207 ppm in ¹³C NMR). Fluorine atoms induce deshielding in adjacent protons .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for confirming stereoelectronic effects .

Q. What safety precautions are essential during handling?

The compound is classified as Xi (irritant) . Use PPE (gloves, goggles) to avoid inhalation or skin contact. Waste must be neutralized with 10% NaOH before disposal in halogenated solvent containers. Ventilation and fume hoods are mandatory during synthesis .

Advanced Research Questions

Q. How can computational modeling predict reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. The chloro and fluoro substituents lower the LUMO energy of the aromatic ring, favoring nucleophilic attack at specific positions. Solvent effects (e.g., DMF vs. toluene) are simulated using polarizable continuum models (PCM) to optimize reaction yields .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

Discrepancies between predicted and observed NMR signals often arise from dynamic effects (e.g., rotameric equilibria in the propiophenone chain). Variable-temperature NMR (VT-NMR) or 2D NOESY experiments can identify conformational flexibility. Cross-validation with X-ray structures (via SHELXD) is critical to confirm static vs. dynamic disorder .

Q. How are reaction intermediates characterized in multi-step syntheses?

- In situ IR spectroscopy : Monitors carbonyl stretching frequencies (1700–1800 cm⁻¹) to track acylation progress.

- GC-MS : Identifies volatile intermediates (e.g., chlorinated byproducts).

- Crystallographic snapshots : Time-resolved X-ray diffraction (using synchrotron sources) captures transient intermediates .

Q. What methodologies quantify halogenated impurities in batch synthesis?

Quantitative ¹⁹F NMR with an internal standard (e.g., trifluoroacetic acid) detects trace fluorinated impurities. For chlorinated species, ICP-MS (inductively coupled plasma mass spectrometry) achieves detection limits of 0.1 ppm. Calibration curves are validated against certified reference materials (CRMs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。